

# 3,5-Diamino-2-hydroxybenzoic acid molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 3,5-Diamino-2-hydroxybenzoic acid

Cat. No.: B056507

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An In-depth Technical Guide to **3,5-Diamino-2-hydroxybenzoic Acid**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **3,5-Diamino-2-hydroxybenzoic acid** (CAS No: 112725-89-0), a multifunctional aromatic compound of significant interest in chemical and pharmaceutical research. We will delve into its core physicochemical properties, outline a detailed synthesis protocol via catalytic hydrogenation, discuss modern analytical techniques for its characterization, and explore its current and potential applications as a versatile synthon in medicinal chemistry and materials science. This document is intended to serve as a foundational resource for professionals engaged in drug discovery, organic synthesis, and advanced materials development, emphasizing practical methodologies and safety considerations.

## Introduction: A Versatile Scaffolding Molecule

**3,5-Diamino-2-hydroxybenzoic acid** is a unique small molecule built upon a salicylic acid framework. Its structure is distinguished by the presence of three key functional groups: a carboxylic acid, a hydroxyl group, and two primary amines positioned at the 3 and 5 locations of the benzene ring.<sup>[1]</sup> This strategic arrangement of electron-donating and electron-

withdrawing groups makes it a highly valuable and reactive intermediate in organic synthesis.  
[1]

The molecule's inherent features position it as a compound of significant interest in medicinal chemistry and drug development.[1] The salicylic acid core is a well-known pharmacophore with metal-chelating properties, while the amino groups provide reactive sites for building more complex molecular architectures.[1] Consequently, it serves as a critical precursor in the synthesis of diverse heterocyclic systems, such as phenoxazinones and quinoxalines, which form the core of many dyes, fluorescent probes, and pharmacologically active agents.[1]

## Physicochemical and Structural Properties

A precise understanding of a compound's properties is fundamental to its application. **3,5-Diamino-2-hydroxybenzoic acid** is a solid, typically appearing as a grey to dark grey powder.  
[2] Its key identifiers and computed properties are summarized in the table below.

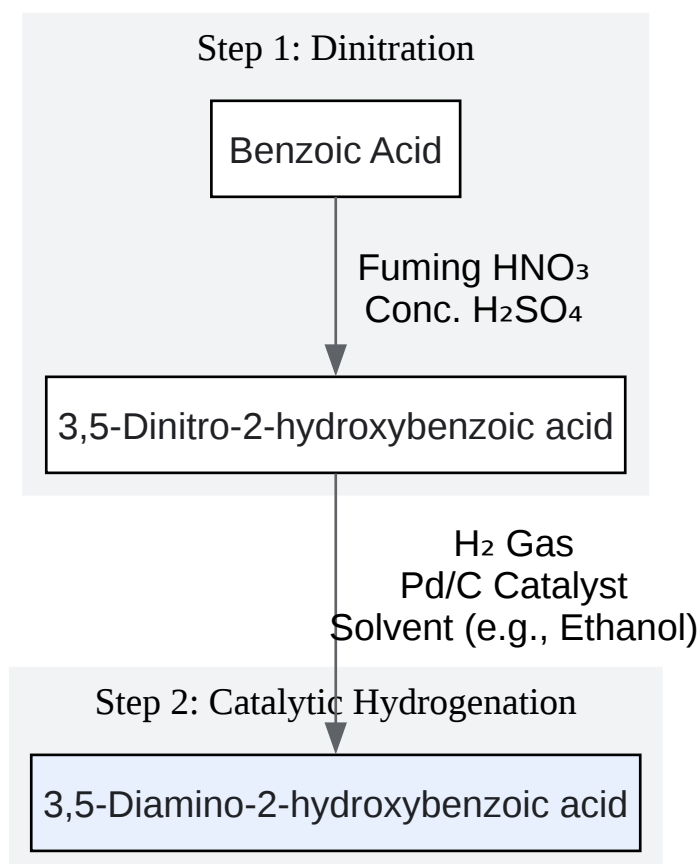
Property	Value	Source
Molecular Weight	168.15 g/mol	[1][2][3]
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1][2][3]
CAS Number	112725-89-0	[1][3]
IUPAC Name	3,5-diamino-2-hydroxybenzoic acid	[3]
Synonyms	3,5-Diaminosalicylic acid, Mesalazine impurity J	[2][3]
Predicted Boiling Point	455.8 ± 45.0 °C at 760 mmHg	[2][4]
Predicted Density	1.602 ± 0.06 g/cm <sup>3</sup>	[2]
Hydrogen Bond Donors	4	[3]
Hydrogen Bond Acceptors	5	[3]
InChI Key	HQURVGSRQBOZEX- UHFFFAOYSA-N	[1][3]

## Synthesis and Purification Workflow

The most common and efficient industrial method for producing **3,5-Diamino-2-hydroxybenzoic acid** is through the catalytic hydrogenation of its nitro-precursor, 3,5-Dinitro-2-hydroxybenzoic acid. This method is favored over older reduction techniques for its high efficiency, selectivity, and cleaner reaction profiles.[1] The overall synthetic pathway often starts from benzoic acid, which is first dinitrated before the final reduction step.

## Synthesis Pathway Diagram

The following diagram illustrates the two-step conversion from benzoic acid to the target compound.



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Caption: Synthesis pathway of **3,5-Diamino-2-hydroxybenzoic acid**.

## Detailed Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of 3,5-Dinitro-2-hydroxybenzoic acid. The choice of catalyst and reaction conditions is critical for the complete reduction of both nitro groups while avoiding side reactions.<sup>[1]</sup>

### Materials and Equipment:

- 3,5-Dinitro-2-hydroxybenzoic acid (1 equivalent)
- 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w)
- Solvent: Ethanol or Methanol
- Hydrogenation reactor (e.g., Parr hydrogenator) equipped with a gas inlet, pressure gauge, and stirrer
- Filtration apparatus (e.g., Buchner funnel with Celite®)
- Rotary evaporator

### Procedure:

- **Reactor Setup:** Ensure the hydrogenation reactor is clean, dry, and properly assembled. Purge the vessel with an inert gas (e.g., Nitrogen or Argon) to remove any residual oxygen.
- **Charging the Reactor:** Carefully add the 3,5-Dinitro-2-hydroxybenzoic acid to the reactor vessel. Add the solvent (e.g., Ethanol) to dissolve or suspend the starting material.
- **Catalyst Addition:** Under the inert atmosphere, add the Pd/C catalyst. Causality Note: The catalyst is added last under inert conditions to prevent ignition, as Pd/C can be pyrophoric.
- **Hydrogenation:** Seal the reactor. Purge the system several times with hydrogen gas to replace the inert atmosphere. Pressurize the reactor with hydrogen to the desired pressure (typically 50-100 psi, but this must be optimized).
- **Reaction:** Begin vigorous stirring and heat the reaction mixture to the target temperature (e.g., 25-50°C). Monitor the reaction progress by observing the hydrogen uptake on the

pressure gauge. The reaction is typically complete when hydrogen consumption ceases.

- **Work-up:** Once the reaction is complete, cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the system with an inert gas.
- **Catalyst Removal:** Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with a small amount of fresh solvent to recover any adsorbed product. **Trustworthiness Note:** Complete removal of the catalyst is crucial to prevent contamination of the final product.
- **Isolation:** Concentrate the filtrate using a rotary evaporator to remove the solvent. The resulting solid is the crude **3,5-Diamino-2-hydroxybenzoic acid**.
- **Purification:** If necessary, the crude product can be further purified by recrystallization from an appropriate solvent system (e.g., water or an alcohol/water mixture) to achieve high purity.

## Analytical Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step. A combination of spectroscopic and chromatographic methods is employed.<sup>[1]</sup>

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by identifying the chemical environment of the hydrogen and carbon atoms, respectively.
- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** This technique is used to identify the key functional groups present in the molecule, such as O-H (hydroxyl and carboxylic acid), N-H (amine), and C=O (carbonyl) stretches.<sup>[1]</sup>
- **Mass Spectrometry (MS):** MS provides the exact molecular weight of the compound, confirming its elemental composition.<sup>[1]</sup> High-resolution mass spectrometry (HRMS) can provide a molecular formula.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is the standard method for determining the purity of the final compound. A reversed-phase column with a suitable

mobile phase (e.g., methanol/water with formic acid) can effectively separate the product from impurities.[5]

## Applications in Research and Development

The unique structure of **3,5-Diamino-2-hydroxybenzoic acid** makes it a valuable building block in several areas:

- **Medicinal Chemistry:** Its scaffold is ideal for creating libraries of novel compounds for drug discovery. The amino groups can be readily modified to introduce diverse functionalities, and the salicylic acid core can interact with biological targets. It is explored for developing enzyme inhibitors, particularly for enzymes like catechol-O-methyltransferase (COMT), due to its structural similarity to catechol substrates.[1]
- **Heterocyclic Synthesis:** It is a key precursor for synthesizing complex heterocyclic systems that are foundational to many dyes and pharmacologically active molecules.[1]
- **Analytical Chemistry:** The molecule serves as an intermediate in the synthesis of reagents used in analytical chemistry, such as precursors to p-Dimethylaminocinnamaldehyde (DMACA).[1]
- **Antioxidant Research:** The presence of both hydroxyl and amino groups on the benzene ring suggests a theoretical potential for radical scavenging and antioxidant activity, making it and its derivatives subjects of study in this field.[1]

## Safety, Handling, and Storage

While toxicological properties for this specific compound have not been thoroughly investigated, data from closely related structures (e.g., 3,5-Dinitro-2-hydroxybenzoic acid) indicate potential hazards.[6]

- **Hazard Classification:** Expected to be harmful if swallowed and to cause serious eye damage.[6] May cause skin and respiratory irritation.[7]
- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile gloves.[7][8]

- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[6]
- Storage: Store in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[2][4]
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

## Conclusion

**3,5-Diamino-2-hydroxybenzoic acid** is more than just a chemical intermediate; it is a versatile platform molecule with significant potential across multiple scientific disciplines. Its unique combination of functional groups enables the synthesis of complex and high-value molecules for pharmaceuticals, diagnostics, and advanced materials. Understanding its synthesis, characterization, and safe handling is paramount for researchers looking to unlock its full potential in their development pipelines.

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- To cite this document: BenchChem. [3,5-Diamino-2-hydroxybenzoic acid molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056507#3-5-diamino-2-hydroxybenzoic-acid-molecular-weight]

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